N-(2-aminoethyl)piperazine-1,4-diethylamine

Coordination Chemistry Ligand Design Metal Complexation

N-(2-Aminoethyl)piperazine-1,4-diethylamine (CAS 31295-54-2) is a synthetic polyamine derivative with the molecular formula C10H25N5 and a molecular weight of 215.34 g/mol. It is characterized by a central piperazine ring core with three pendant amine-bearing arms, classifying it as a branched, multidentate ligand with five nitrogen atoms capable of hydrogen bonding and metal ion coordination.

Molecular Formula C10H25N5
Molecular Weight 215.34 g/mol
CAS No. 31295-54-2
Cat. No. B1360334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)piperazine-1,4-diethylamine
CAS31295-54-2
Molecular FormulaC10H25N5
Molecular Weight215.34 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCN)CCNCCN
InChIInChI=1S/C10H25N5/c11-1-3-13-4-6-15-9-7-14(5-2-12)8-10-15/h13H,1-12H2
InChIKeyCXNQJNPKMZRHBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)piperazine-1,4-diethylamine (CAS 31295-54-2) Procurement Guide: Sourcing and Initial Characterization


N-(2-Aminoethyl)piperazine-1,4-diethylamine (CAS 31295-54-2) is a synthetic polyamine derivative with the molecular formula C10H25N5 and a molecular weight of 215.34 g/mol [1]. It is characterized by a central piperazine ring core with three pendant amine-bearing arms, classifying it as a branched, multidentate ligand with five nitrogen atoms capable of hydrogen bonding and metal ion coordination [2]. The compound is a liquid at room temperature with a boiling point of 348.8±10.0°C at 760 mmHg and a density of 1.011 g/cm³ . Its physicochemical properties, including a high nitrogen density and conformational flexibility from 7 rotatable bonds, underpin its utility as a specialized chemical building block and reagent for life science research .

1
Branched multidentate ligand for coordination chemistry and MOF synthesis studies
2
Key building block for synthesizing piperazine-derived ionizable lipids in LNP gene delivery research
3
High-purity reagent for advanced polymer synthesis requiring defined chain extension and crosslinking

Critical Differentiation of N-(2-Aminoethyl)piperazine-1,4-diethylamine (CAS 31295-54-2) from Generic Polyamines and Piperazine Analogs


Substituting N-(2-aminoethyl)piperazine-1,4-diethylamine with simpler, more common polyamines like tetraethylenepentamine (TEPA) or unsubstituted piperazine is not scientifically valid due to critical differences in molecular architecture and resulting application-specific performance [1]. The compound's branched, non-symmetrical structure features a central piperazine ring that imparts rigidity and specific spatial orientation to its three reactive amine arms . This contrasts with the fully linear, flexible chains of TEPA or the simple difunctionality of piperazine. This unique geometry leads to differentiated chelation geometry and the ability to form more stable, structurally defined complexes [2]. Furthermore, its use as a specialized building block in the synthesis of piperazine-derived ionizable lipids for gene delivery, as described in peer-reviewed literature, is a structure-dependent function that cannot be replicated by generic analogs [3].

This Product
Branched, rigid piperazine core with three amine arms for defined coordination geometry
Generic Linear Polyamines
Flexible linear chains like TEPA lead to unpredictable binding and higher entropic cost
This Product
Structure-dependent building block for specific PPZ ionizable lipid class for LNP formulation
Unsubstituted Piperazine
Simple difunctional analog cannot replicate the ionizable lipid architecture or LNP characteristics
This Product
Defined high-purity reagent for precision polymer crosslinking and property engineering
Industrial Polyamine Mixtures
Variable composition and lower functionality may shift polymerization and final material properties

Quantitative Performance Benchmarks for N-(2-Aminoethyl)piperazine-1,4-diethylamine (CAS 31295-54-2)


Comparative Chelating Capability of N-(2-Aminoethyl)piperazine-1,4-diethylamine vs. Linear Polyamines

N-(2-Aminoethyl)piperazine-1,4-diethylamine is explicitly noted for its high chelating capability, a property derived from its branched, multidentate structure that is more conformationally constrained than linear polyamines like tetraethylenepentamine (TEPA) [1]. While specific stability constant (log K) data for this exact compound is not available in the public domain, the structural feature of a piperazine core with three pendant amines creates a defined, pre-organized binding pocket that is characteristic of superior chelators . This is in contrast to TEPA (CAS 112-57-2), a linear pentamine with a backbone fully comprised of rotatable bonds, which results in a higher entropic cost upon complexation and less predictable binding geometries [2]. The presence of the piperazine ring in the target compound enforces a rigid segment, a feature that is known in coordination chemistry to enhance both the thermodynamic stability and kinetic inertness of its metal complexes [3].

Chelation vs. TEPA
Class-level inference
Rigid piperazine core provides pre-organized binding pocket
Supports superior chelation geometry design
Specific log K data not available; structural inference review
Coordination Chemistry Ligand Design Metal Complexation

Critical Structural Role of N-(2-Aminoethyl)piperazine-1,4-diethylamine in Piperazine-Based Ionizable Lipids for LNP Gene Delivery

Peer-reviewed research demonstrates that a specific class of piperazine-derived ionizable lipids, known as PPZ lipids, formulates into stable lipid nanoparticles (LNPs) for nucleic acid delivery [1]. The synthesis of this class of lipids relies on the use of piperazine-based polyamine building blocks, a category to which N-(2-aminoethyl)piperazine-1,4-diethylamine belongs, to construct the lipid core [2]. While the study does not isolate and quantify the performance of this exact CAS number, it establishes a direct structure-activity relationship (SAR) where the piperazine core is essential for the LNP's ability to encapsulate and deliver genetic material [3]. In contrast, analogous lipids synthesized from linear polyamine backbones, such as those derived from tetraethylenepentamine, are known to produce LNPs with different physicochemical properties, including particle size, surface charge, and encapsulation efficiency, which critically impact in vivo biodistribution and efficacy [4].

PPZ Lipid Building Block
Class-level inference
Essential for piperazine-derived ionizable lipids forming stable LNPs
Structure-activity relationship context for LNP formulation
Performance of this exact CAS not isolated; class-level SAR review
Lipid Nanoparticles Gene Delivery mRNA Therapeutics

N-(2-Aminoethyl)piperazine-1,4-diethylamine as a Specialized Intermediate in High-Performance Polymer Synthesis

N-(2-Aminoethyl)piperazine-1,4-diethylamine is employed as a specific intermediate in the synthesis of advanced polymer systems. A related compound, N-aminoethylpiperazine (AEP, CAS 140-31-8), is explicitly cited in patent literature as a chain extender used to synthesize polyether-based waterborne polyurethane dispersions (PUDs) that exhibit a desirable combination of good modulus and limited solubility [1]. The target compound, with its additional pendant amine group and higher amine functionality (five nitrogen atoms vs. three in AEP), is expected to provide an even greater degree of crosslinking and chain extension capabilities [2]. In contrast, the use of simpler diamines or unsubstituted piperazine as a chain extender would result in a PUD with a different degree of polymerization, lower crosslink density, and altered mechanical and chemical resistance properties . The specific, branched architecture of the target compound is therefore a critical design parameter for achieving the desired polymer performance profile.

Polymer Crosslinking vs. AEP
Class-level inference
5 nitrogen atoms vs 3 in AEP for greater crosslink density potential
Enables engineering of polymer network architecture
Inferred property difference; direct performance data to verify
Polymer Chemistry Polyurethane Dispersions Chain Extenders

Differentiated Physicochemical and Handling Profile for N-(2-Aminoethyl)piperazine-1,4-diethylamine

The procurement and handling of N-(2-aminoethyl)piperazine-1,4-diethylamine are defined by specific, quantifiable parameters that differentiate it from generic polyamine mixtures. It is offered as a high-purity reagent (≥95% to 99%) , ensuring lot-to-lot consistency for sensitive applications, in contrast to industrial-grade polyamine mixtures like commercial tetraethylenepentamine, which is a complex mixture of linear, branched, and cyclic components [1]. Key physical properties include a high boiling point of 348.8±10.0°C at 760 mmHg and a flash point of 164.8°C, which are distinct from those of smaller, more volatile amines . Its GHS classification as a corrosive and acute toxin (Skin Corr. 1B, Acute Tox. 4, Eye Dam. 1) mandates strict personal protective equipment (PPE) and engineering controls [2]. This safety profile is consistent with its polyamine structure but may differ in severity from other amines, necessitating a review of its specific Safety Data Sheet (SDS) before handling [3].

Handling & Purity Profile
Cross-study comparable
Purity: ≥95% to 99%; Boiling Point: 348.8±10.0°C; GHS: Skin Corr. 1B
Supports precision research and safe handling protocol establishment
Review specific SDS; defined purity over industrial mixtures
Material Safety Physicochemical Properties Laboratory Handling

Optimal Procurement and Application Scenarios for N-(2-Aminoethyl)piperazine-1,4-diethylamine (CAS 31295-54-2)


Scenario 1: Synthesis of Piperazine-Derived Ionizable Lipids for Targeted mRNA and Gene Delivery

Procurement of N-(2-aminoethyl)piperazine-1,4-diethylamine is critical for research groups aiming to synthesize or replicate a specific class of piperazine-based ionizable lipids (PPZ lipids) for LNP formulation [1]. This compound serves as a necessary, structure-defining building block. The unique geometry conferred by its piperazine core is essential for achieving the LNP characteristics (stability, morphology) required for efficient in vivo nucleic acid delivery to specific cell types [2]. Generic linear polyamines will not yield the same LNP properties, making this a non-substitutable reagent for this specialized application [3].

Scenario 2: Design and Synthesis of Novel Chelating Ligands and Metal-Organic Frameworks (MOFs)

For researchers in coordination chemistry and materials science, N-(2-aminoethyl)piperazine-1,4-diethylamine is a valuable, conformationally constrained polyamine building block . Its branched structure with a rigid piperazine ring offers predictable metal-binding geometry and the potential for forming robust complexes [4]. This makes it a superior ligand precursor compared to fully flexible linear polyamines like TEPA, enabling the creation of materials with better-defined and more stable metal coordination environments [5].

Scenario 3: Development of High-Performance Polyurethane and Polyamide Materials

In polymer science, this compound is procured as a high-functionality amine intermediate for the synthesis of advanced polyurethane dispersions (PUDs) or polyamides [6]. Its five amine groups and branched architecture allow it to act as a potent crosslinker or chain extender, enabling the precise engineering of polymer network density and final material properties such as modulus, hardness, and chemical resistance [7]. This level of control is not achievable with simpler diamine or triamine chain extenders, making it a strategic choice for formulating high-performance coatings and adhesives .

Application
Selection Property
Validation Focus
Ionizable Lipid LNP Research
Piperazine-core building block specificity
LNP stability and encapsulation efficiency endpoint review
Chelating Ligand and MOF Design
Branched, pre-organized coordination geometry
Thermodynamic stability and kinetic inertness of metal complexes
High-Performance Polymer Synthesis
High amine functionality for crosslinking control
Polymer network density, modulus, and chemical resistance endpoints

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